molecular formula C15H12N2OS2 B3037520 2-(Allylsulfanyl)-4-amino-5-benzoyl-3-thiophenecarbonitrile CAS No. 478081-66-2

2-(Allylsulfanyl)-4-amino-5-benzoyl-3-thiophenecarbonitrile

Cat. No.: B3037520
CAS No.: 478081-66-2
M. Wt: 300.4 g/mol
InChI Key: MGSDYTLJNWXBOB-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-4-amino-5-benzoyl-3-thiophenecarbonitrile is a complex organic compound featuring a thiophene ring substituted with allylsulfanyl, amino, benzoyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylsulfanyl)-4-amino-5-benzoyl-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with allyl sulfide, followed by nitrile and benzoyl group introduction through nucleophilic substitution and Friedel-Crafts acylation, respectively . The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Allylsulfanyl)-4-amino-5-benzoyl-3-thiophenecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

2-(Allylsulfanyl)-4-amino-5-benzoyl-3-thiophenecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Allylsulfanyl)-4-amino-5-benzoyl-3-thiophenecarbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the allylsulfanyl group in this compound imparts unique chemical properties, such as increased reactivity towards oxidation and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications .

Properties

IUPAC Name

4-amino-5-benzoyl-2-prop-2-enylsulfanylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-2-8-19-15-11(9-16)12(17)14(20-15)13(18)10-6-4-3-5-7-10/h2-7H,1,8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSDYTLJNWXBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173985
Record name 4-Amino-5-benzoyl-2-(2-propen-1-ylthio)-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478081-66-2
Record name 4-Amino-5-benzoyl-2-(2-propen-1-ylthio)-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478081-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-benzoyl-2-(2-propen-1-ylthio)-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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